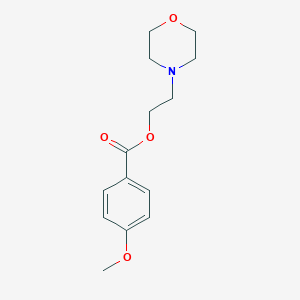
4-Methoxy-benzoic acid 2-morpholin-4-yl-ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-benzoic acid 2-morpholin-4-yl-ethyl ester, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (MAO-A) that is used as an antidepressant and anxiolytic drug. It was first developed in the 1980s and has since been used to treat depression, social anxiety disorder, and panic disorder.
Wirkmechanismus
4-Methoxy-benzoic acid 2-morpholin-4-yl-ethyl ester works by inhibiting the activity of MAO-A, an enzyme that breaks down neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. By inhibiting MAO-A, 4-Methoxy-benzoic acid 2-morpholin-4-yl-ethyl ester increases the levels of these neurotransmitters in the brain, which can improve mood and reduce anxiety.
Biochemical and Physiological Effects
4-Methoxy-benzoic acid 2-morpholin-4-yl-ethyl ester has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain, which can improve mood and reduce anxiety. 4-Methoxy-benzoic acid 2-morpholin-4-yl-ethyl ester has also been shown to have antioxidant properties and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Methoxy-benzoic acid 2-morpholin-4-yl-ethyl ester in lab experiments is that it is a reversible inhibitor of MAO-A, which means that its effects can be easily reversed by stopping its administration. This allows researchers to study the acute effects of 4-Methoxy-benzoic acid 2-morpholin-4-yl-ethyl ester on neurotransmitter levels and behavior. However, one limitation of using 4-Methoxy-benzoic acid 2-morpholin-4-yl-ethyl ester in lab experiments is that it can have variable effects depending on the dose and duration of administration.
Zukünftige Richtungen
There are a number of future directions for research on 4-Methoxy-benzoic acid 2-morpholin-4-yl-ethyl ester. One area of research is the potential use of 4-Methoxy-benzoic acid 2-morpholin-4-yl-ethyl ester in the treatment of other psychiatric disorders such as OCD and PTSD. Another area of research is the development of new MAO-A inhibitors that are more selective and have fewer side effects than 4-Methoxy-benzoic acid 2-morpholin-4-yl-ethyl ester. Finally, there is a need for more research on the long-term effects of 4-Methoxy-benzoic acid 2-morpholin-4-yl-ethyl ester on neurotransmitter levels and behavior.
Synthesemethoden
4-Methoxy-benzoic acid 2-morpholin-4-yl-ethyl ester can be synthesized by reacting 4-methoxybenzoic acid with 2-(morpholin-4-yl)ethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-dicyclohexylcarbodiimide (DCCD). The reaction is typically carried out in a solvent such as dichloromethane or ethyl acetate and can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
4-Methoxy-benzoic acid 2-morpholin-4-yl-ethyl ester has been extensively studied for its antidepressant and anxiolytic effects. It has been shown to increase the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain, which are known to regulate mood and anxiety. 4-Methoxy-benzoic acid 2-morpholin-4-yl-ethyl ester has also been studied for its potential use in the treatment of other psychiatric disorders such as obsessive-compulsive disorder (OCD) and post-traumatic stress disorder (PTSD).
Eigenschaften
Produktname |
4-Methoxy-benzoic acid 2-morpholin-4-yl-ethyl ester |
|---|---|
Molekularformel |
C14H19NO4 |
Molekulargewicht |
265.3 g/mol |
IUPAC-Name |
2-morpholin-4-ylethyl 4-methoxybenzoate |
InChI |
InChI=1S/C14H19NO4/c1-17-13-4-2-12(3-5-13)14(16)19-11-8-15-6-9-18-10-7-15/h2-5H,6-11H2,1H3 |
InChI-Schlüssel |
DPHOKLZALQVXFM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)OCCN2CCOCC2 |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)OCCN2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B256742.png)
![N-(3-cyano-4,5-dimethyl-2-thienyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B256748.png)
![3-[4-[(5Z)-5-[(2-hydroxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]piperazin-1-yl]propanenitrile](/img/structure/B256750.png)

![1-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2-naphthol](/img/structure/B256756.png)

![N-(3-cyanothiophen-2-yl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B256761.png)

![methyl 4-phenyl-2-({[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B256765.png)


![N-[3-(diethylamino)propyl]-N-(2,6-dimethylquinolin-4-yl)amine](/img/structure/B256769.png)

